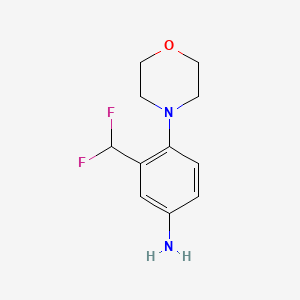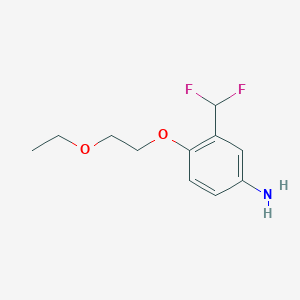amine](/img/structure/B7892923.png)
[(2-Chloro-6-nitrophenyl)methyl](propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-nitrophenyl)methylamine is an organic compound that features a chloro and nitro substituent on a phenyl ring, with a methyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrophenyl)methylamine typically involves a multi-step process:
Nitration: The starting material, 2-chlorotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-6-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated using bromine in the presence of a catalyst such as iron to form 2-chloro-6-nitrobenzyl bromide.
Amination: Finally, the benzyl bromide is reacted with isopropylamine under basic conditions to produce (2-Chloro-6-nitrophenyl)methylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Chloro-6-nitrophenyl)methylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-chloro-6-aminophenylmethyl(propan-2-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-chloro-6-nitrobenzoic acid.
科学的研究の応用
(2-Chloro-6-nitrophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and chloro substituents on biological activity.
作用機序
The mechanism of action of (2-Chloro-6-nitrophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in electrophilic aromatic substitution reactions.
類似化合物との比較
Similar Compounds
2-Chloro-6-nitroaniline: Similar structure but lacks the methyl and isopropylamine groups.
2-Chloro-6-nitrobenzylamine: Similar but without the isopropyl group.
2-Chloro-6-nitrophenylmethylamine: Similar but without the isopropyl group.
Uniqueness
(2-Chloro-6-nitrophenyl)methylamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both nitro and chloro groups allows for diverse chemical reactivity, while the isopropylamine moiety can enhance its biological activity and solubility.
特性
IUPAC Name |
N-[(2-chloro-6-nitrophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(2)12-6-8-9(11)4-3-5-10(8)13(14)15/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWXOJIUUBFPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B7892875.png)





![4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid](/img/structure/B7892925.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan](/img/structure/B7892935.png)
